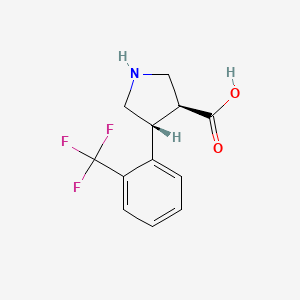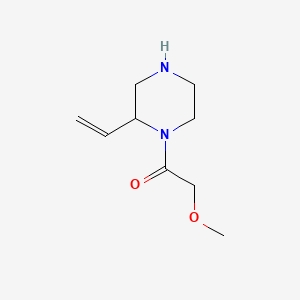
1-(2-Ethenylpiperazin-1-yl)-2-methoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethenylpiperazin-1-yl)-2-methoxyethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of an ethenyl group attached to the piperazine ring and a methoxyethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethenylpiperazin-1-yl)-2-methoxyethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyethanone with piperazine in the presence of a suitable catalyst. The reaction conditions typically include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used in this reaction include ethanol, methanol, or acetonitrile.
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Ethenylpiperazin-1-yl)-2-methoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethenylpiperazin-1-yl)-2-methoxyethanone has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new pharmaceutical agents due to its potential biological activities. It may serve as a lead compound for the synthesis of drugs targeting various diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic chemistry.
Industrial Applications: The compound can be used in the production of polymers, resins, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Ethenylpiperazin-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism of action depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxyethoxy)ethyl piperazine: This compound has a similar piperazine core but with a hydroxyethoxy group instead of a methoxyethanone group.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound contains a piperazine ring fused with a benzothiazole moiety.
Uniqueness
1-(2-Ethenylpiperazin-1-yl)-2-methoxyethanone is unique due to the presence of the ethenyl group and the methoxyethanone moiety. These functional groups confer specific reactivity and properties that distinguish it from other piperazine derivatives. Its unique structure allows for diverse chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C9H16N2O2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
1-(2-ethenylpiperazin-1-yl)-2-methoxyethanone |
InChI |
InChI=1S/C9H16N2O2/c1-3-8-6-10-4-5-11(8)9(12)7-13-2/h3,8,10H,1,4-7H2,2H3 |
InChI-Schlüssel |
HBLAFACIARTWMR-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)N1CCNCC1C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



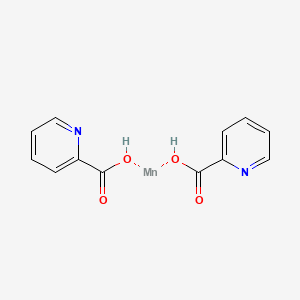
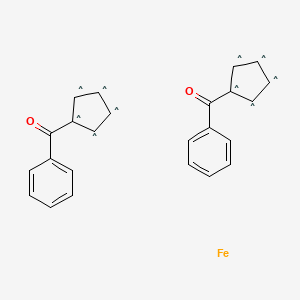
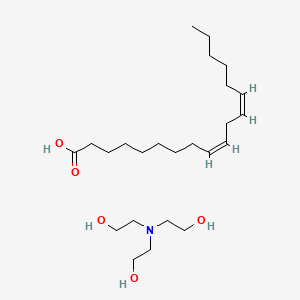
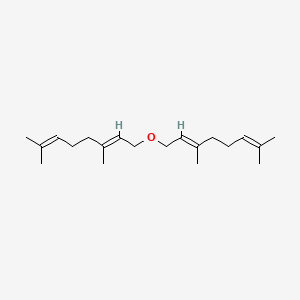


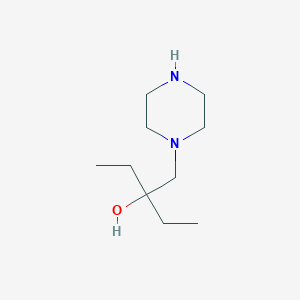


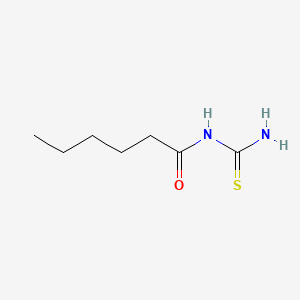
![3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal](/img/structure/B13827299.png)
